2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
CAS No.: 671200-58-1
Cat. No.: VC4317686
Molecular Formula: C24H18Cl2N2O2S2
Molecular Weight: 501.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-58-1 |
|---|---|
| Molecular Formula | C24H18Cl2N2O2S2 |
| Molecular Weight | 501.44 |
| IUPAC Name | 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3 |
| Standard InChI Key | ZODFUYHYWBWLRT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C |
Introduction
Structural Characteristics
The molecular formula of the compound is C₂₄H₁₈Cl₂N₂O₂S₂, with a molecular weight of 501.44 g/mol . Its IUPAC name reflects the intricate arrangement of substituents:
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Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system combining a thiophene ring fused to a pyrimidinone moiety .
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3,4-Dichlorophenyl group: Attached via a sulfanyl-2-oxoethyl linker at position 2 of the pyrimidinone ring .
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4-Methylphenyl and propenyl groups: Positioned at C5 and N3, respectively, contributing to lipophilicity and steric bulk .
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₈Cl₂N₂O₂S₂ | |
| Molecular Weight | 501.44 g/mol | |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C | |
| InChIKey | ZODFUYHYWBWLRT-UHFFFAOYSA-N |
The X-ray crystallography data for analogous thieno[2,3-d]pyrimidin-4-one derivatives reveal planar configurations, with dihedral angles between substituents influencing binding interactions .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via multi-step protocols, as outlined below:
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Formation of Thieno[2,3-d]pyrimidin-4-one Core:
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Introduction of Sulfanyl-2-oxoethyl Group:
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Functionalization at C5:
Optimization Challenges
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Regioselectivity: Competing reactions at N1 and N3 require careful control of reaction temperatures .
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Purification: Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Biological Activity and Mechanisms
Antimicrobial Properties
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Bacterial Inhibition:
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Antifungal Activity:
Pharmacokinetic Profile
| Parameter | Value | Method |
|---|---|---|
| LogP | 7.1 | XLogP3 |
| Plasma Protein Binding | 92% | HPLC-MS |
| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) |
Research Advancements and Applications
Structure-Activity Relationships (SAR)
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Dichlorophenyl Group: Essential for kinase inhibition (e.g., FGFR1 IC₅₀ = 0.12 μM) .
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Propenyl Substituent: Enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) .
Patent Landscape
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